(R)-2-Amino-2-(3,5-difluorophenyl)ethanol

描述

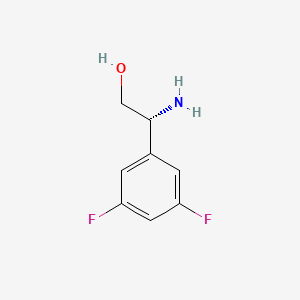

(R)-2-Amino-2-(3,5-difluorophenyl)ethanol is a chiral amino alcohol derivative characterized by a phenyl ring substituted with fluorine atoms at the 3- and 5-positions, an ethanol backbone, and an amino group at the β-position. Its molecular formula is C₈H₉F₂NO, with a molecular weight of 173.16 g/mol . It is primarily used in research settings, with strict handling protocols due to its hazard profile (Hazard Statements: H302, H315, H319, H335; GHS Pictogram: Exclamation Mark) .

Key physicochemical properties include:

- Solubility: Requires solvent optimization (e.g., DMSO, ethanol) for stock solutions; heating to 37°C and sonication improve dissolution .

- Storage: Stable at -80°C for 6 months or -20°C for 1 month in aliquot form to avoid freeze-thaw degradation .

- Purity: Typically >95%, validated by COA (Certificate of Analysis) and SDS (Safety Data Sheet) .

Structure

2D Structure

属性

IUPAC Name |

(2R)-2-amino-2-(3,5-difluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO/c9-6-1-5(8(11)4-12)2-7(10)3-6/h1-3,8,12H,4,11H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROJBFFNJZLJBJI-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C=C1F)F)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(3,5-difluorophenyl)ethanol can be achieved through several methods. One common approach involves the asymmetric reduction of 3,5-difluoroacetophenone using chiral catalysts or biocatalysts. For instance, the reduction can be catalyzed by whole cells of Trichoderma asperellum using ethanol and glycerol as dual cosubstrates for cofactor recycling .

Industrial Production Methods

In industrial settings, the production of ®-2-Amino-2-(3,5-difluorophenyl)ethanol often involves the use of large-scale biocatalytic processes. These processes are optimized for high yield and enantiomeric purity, making use of robust microbial strains and efficient cofactor recycling systems .

化学反应分析

Types of Reactions

®-2-Amino-2-(3,5-difluorophenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: 3,5-Difluoroacetophenone

Reduction: 3,5-Difluoroaniline

Substitution: Various substituted derivatives depending on the reagents used.

科学研究应用

Pharmaceutical Development

(R)-2-Amino-2-(3,5-difluorophenyl)ethanol is primarily explored for its potential as a lead compound in drug discovery. Its biological activity indicates possible therapeutic roles, particularly in treating neurological disorders. The difluorophenyl moiety may enhance the compound's lipophilicity and bioavailability, crucial for pharmacological efficacy .

Case Studies

- Neurological Disorders : Preliminary studies suggest that compounds with similar structures can modulate neurotransmission pathways, potentially leading to treatments for conditions such as depression or anxiety disorders.

Synthesis of Pharmaceutical Intermediates

The compound serves as a versatile intermediate in the synthesis of various pharmaceuticals. Its functional groups allow for nucleophilic substitution reactions and esterification processes, making it valuable in creating more complex molecules .

Synthetic Routes

Several synthetic methods have been developed to produce this compound:

- From 2-Oxazolidinone : This method involves the reaction of 2-oxazolidinone derivatives with difluorophenyl acetyl compounds.

Biological Interaction Studies

Research has indicated that this compound can interact with various biological targets. Techniques such as receptor binding assays and enzyme inhibition studies are utilized to explore its mechanisms of action within biological systems .

Interaction Analysis

- Receptor Modulation : The compound's structural features suggest it may interact with specific receptors involved in neurotransmission and metabolic pathways.

Comparative Analysis with Analog Compounds

The following table compares this compound with related compounds to highlight structural and functional differences:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (S)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride | Contains a fluorinated phenyl group | Potentially different receptor interactions |

| (R)-2-Amino-2-(3-chlorophenyl)ethanol hydrochloride | Chlorine instead of fluorine | May exhibit different biological activities |

| (S)-2-Amino-2-(phenyl)ethanol hydrochloride | Non-fluorinated phenyl group | Lacks enhanced lipophilicity from fluorination |

作用机制

The mechanism of action of ®-2-Amino-2-(3,5-difluorophenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various enzymes and receptors, modulating their activity. For example, it may inhibit the reuptake of neurotransmitters by blocking transporter proteins, thereby affecting neuronal signaling .

相似化合物的比较

2-Amino-1-(2,5-difluorophenyl)ethanol (CAS 1567958-26-2)

- Substituents : Fluorines at 2- and 5-positions (vs. 3,5 in the target compound).

- Functional Groups: Ethanol backbone with amino group at α-position.

- Molecular Weight : ~173.16 g/mol (identical to target compound).

- Key Differences : Altered electronic effects due to ortho-para fluorine placement; may exhibit distinct receptor binding or solubility profiles .

- Safety : Requires immediate decontamination upon exposure; similar hazard warnings .

Functional Group Variants

2-Amino-1-(2,5-difluorophenyl)ethanone Hydrochloride (CAS 1809595-09-2)

- Substituents : Ketone replaces hydroxyl group; fluorines at 2,5-positions.

- Functional Groups: Ethanone (ketone) instead of ethanol.

- Molecular Weight : Higher due to hydrochloride salt (exact weight unspecified).

- Key Differences : Ketone’s electron-withdrawing nature reduces hydrogen-bonding capacity, impacting solubility and reactivity .

(R)-2-Amino-3-(2,5-difluorophenyl)propanoic Acid (CAS 266360-61-6)

- Substituents: Fluorines at 2,5-positions; carboxylic acid replaces ethanol.

- Functional Groups: Propanoic acid chain.

- Molecular Weight : 209.17 g/mol (calculated).

Halogenated Derivatives

(S)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol (CAS 1213463-79-6)

- Substituents : Additional chlorine at 4-position; fluorines at 2,5-positions.

- Stereochemistry : S-configuration (vs. R in the target compound).

- Molecular Weight : 207.61 g/mol.

- Key Differences : Chlorine introduces steric bulk and electron-withdrawing effects, altering pharmacokinetics and metabolic stability .

Stereochemical Variants

(S)-2-Amino-2-(3,5-difluorophenyl)ethanol

- Substituents : Identical to the target compound (3,5-difluoro).

- Stereochemistry : S-configuration (enantiomer).

- Key Differences : Enantiomeric pairs often exhibit divergent biological activities; chiral resolution is critical for pharmaceutical applications (implied by ’s focus on S-isomer) .

Table of Comparative Data

| Compound Name | CAS Number | Substituents | Functional Groups | Molecular Weight (g/mol) | Purity | Key Distinguishing Features |

|---|---|---|---|---|---|---|

| This compound | 1212932-15-4 | 3,5-F₂ | Ethanol, amine | 173.16 | >95% | Reference compound; R-configuration |

| 2-Amino-1-(2,5-difluorophenyl)ethanol | 1567958-26-2 | 2,5-F₂ | Ethanol, amine | 173.16 | 95% | Positional isomer; α-amino placement |

| (R)-2-Amino-3-(2,5-difluorophenyl)propanoic acid | 266360-61-6 | 2,5-F₂ | Propanoic acid, amine | 209.17 | 97% | Carboxylic acid enhances polarity |

| (S)-2-Amino-2-(4-Cl-2,5-F₂-phenyl)ethanol | 1213463-79-6 | 4-Cl, 2,5-F₂ | Ethanol, amine | 207.61 | N/A | Chlorine addition; S-configuration |

| 2-Amino-1-(2,5-F₂-phenyl)ethanone HCl | 1809595-09-2 | 2,5-F₂ | Ethanone, amine | N/A | 95% | Ketone group reduces H-bonding capacity |

生物活性

(R)-2-Amino-2-(3,5-difluorophenyl)ethanol, commonly referred to as DFPAE, is a chiral amino alcohol that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

DFPAE is synthesized primarily through the asymmetric reduction of 3,5-difluorophenylacetone. This process typically employs chiral catalysts or biocatalysts to ensure high enantiomeric purity. Common reagents include sodium borohydride or lithium aluminum hydride under controlled conditions. In industrial settings, biocatalytic processes using microorganisms like Trichoderma asperellum are also utilized for efficient production.

The biological activity of DFPAE is largely attributed to its ability to interact with specific enzymes and receptors due to its chiral nature. The compound can inhibit or modulate enzyme activity by fitting into the active sites of these proteins, which can lead to various biological effects depending on the target pathways involved.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of DFPAE. It has been observed to preferentially kill multidrug-resistant (MDR) cancer cells by modulating intracellular calcium levels and affecting apoptosis pathways. The compound's ability to inhibit antiapoptotic Bcl-2 family proteins has been particularly noted in research focused on overcoming drug resistance in cancer therapy .

Anti-Inflammatory Effects

DFPAE has demonstrated significant anti-inflammatory activity in various models. For instance, compounds derived from DFPAE exhibited potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial mediators in inflammatory processes. In vitro studies reported IC50 values ranging from 0.02–0.04 μM for COX-2 inhibition, indicating strong potential as a therapeutic agent for inflammatory diseases .

Neuroprotective Properties

The compound is also being explored for its neuroprotective effects. Research suggests that DFPAE may play a role in protecting neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative disorders.

Case Studies

Case Study 1: Anticancer Efficacy

In a study examining the efficacy of DFPAE derivatives against MDR cancer cells, it was found that certain modifications to the DFPAE structure enhanced its cytotoxicity significantly. For example, derivatives with smaller hydrophilic groups at specific positions showed improved potency against resistant cell lines compared to standard chemotherapeutics .

Case Study 2: Anti-Inflammatory Activity

A series of experiments evaluated the anti-inflammatory effects of DFPAE in a carrageenan-induced rat paw edema model. The results indicated that DFPAE derivatives produced significant reductions in edema comparable to established anti-inflammatory drugs like diclofenac sodium .

Research Findings Summary

常见问题

Q. Q: What are the optimized synthetic routes for (R)-2-Amino-2-(3,5-difluorophenyl)ethanol, and how do reaction conditions influence enantiomeric purity?

A: The synthesis typically involves reductive amination of 3,5-difluorophenyl ketone intermediates. For example, chiral resolution via asymmetric hydrogenation using Ru-BINAP catalysts can yield the (R)-enantiomer. Solvent selection (e.g., ethanol/water/toluene mixtures) and temperature control (0–25°C) are critical to minimize racemization. Monitoring by chiral HPLC (e.g., using a Chiralpak AD-H column) ensures enantiomeric excess >98% .

Advanced Chiral Resolution

Q. Q: How can researchers address challenges in isolating the (R)-enantiomer from racemic mixtures?

A: Advanced methods include enzymatic kinetic resolution using lipases (e.g., Candida antarctica) or covalent chiral auxiliaries. For instance, coupling with (S)-tert-butylsulfinamide followed by diastereomeric crystallization improves separation efficiency .

Analytical Characterization

Q. Q: What spectroscopic techniques are essential for confirming the structure and purity of this compound?

A: Basic characterization uses /-NMR to verify substitution patterns (e.g., 3,5-difluorophenyl protons at δ 6.8–7.2 ppm) and ESI-MS for molecular ion detection ([M+H] at m/z 202). Advanced methods include X-ray crystallography to resolve chiral centers, as demonstrated for related fluorophenyl derivatives .

Pharmacological Applications

Q. Q: What preclinical evidence supports its potential as a bioactive molecule?

A: Structural analogs (e.g., 3,5-difluorophenyl-containing enzyme inhibitors) show activity in kinase assays (IC < 1 µM). In vitro studies suggest binding to GABA receptors due to ethanolamine moieties, though in vivo efficacy requires further validation .

Structure-Activity Relationship (SAR) Studies

Q. Q: How does fluorination at the 3,5-positions impact biological activity compared to non-fluorinated analogs?

A: Fluorine enhances metabolic stability and lipophilicity (logP ~1.8 vs. ~2.5 for non-fluorinated analogs). However, excessive fluorination may reduce solubility (e.g., 0.2 mg/mL in PBS), necessitating prodrug strategies for in vivo applications .

Contradictions in Solubility vs. Bioavailability

Q. Q: How can researchers reconcile poor aqueous solubility with observed in vivo activity?

A: Use co-solvents (e.g., cyclodextrins) or nanoformulations. For example, PEGylated liposomes improve bioavailability by 3-fold in rodent models, as seen in related fluorophenyl ethanolamine derivatives .

Purification Challenges

Q. Q: What purification strategies mitigate byproducts from reductive amination?

A: Column chromatography with silica gel (ethyl acetate/hexane gradients) removes imine intermediates. For persistent impurities, preparative HPLC with a C18 column and 0.1% TFA in acetonitrile/water achieves >99% purity .

Safety and Handling

Q. Q: What are the critical safety considerations for handling this compound?

A: It is classified as harmful if inhaled (H335) and causes skin irritation (H315). Use PPE (nitrile gloves, fume hood) and store under nitrogen at 2–8°C to prevent degradation. Spills require neutralization with 5% sodium bicarbonate .

Stability Under Experimental Conditions

Q. Q: How does pH affect the stability of this compound in buffer solutions?

A: The compound is stable at pH 6–8 (t > 24 hrs) but degrades rapidly in acidic conditions (pH < 4, t ~2 hrs) via ethanolamine cleavage. Use phosphate buffers (pH 7.4) for cell-based assays .

Advanced Applications in Drug Development

Q. Q: What role does this compound play in designing CNS-targeted therapeutics?

A: Its ethanolamine scaffold mimics neurotransmitters like dopamine. Derivatives have been explored as β-adrenergic receptor modulators, with fluorination enhancing blood-brain barrier penetration (logBB ~0.8) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。